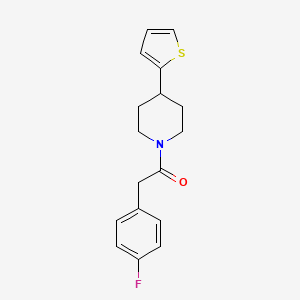
2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, also known as 4'-F-TH-PVP or Flephedrone, is a synthetic cathinone that belongs to the class of psychoactive substances. It has been identified as a designer drug that has gained popularity in the recreational drug market.
Scientific Research Applications
Synthesis and Characterization
- 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has been synthesized using various methods, including microwave-assisted synthesis. These synthesis methods have been crucial in understanding the compound's chemical properties and potential applications in scientific research (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure and Stability Analysis
- The molecular structure and stability of related compounds have been analyzed using techniques like X-ray diffraction, thermal stability analysis, and Hirshfeld surface computational method. These studies provide insights into the molecular characteristics and potential applications of the compound (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Antibacterial Activity
- Certain derivatives of 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone have demonstrated antibacterial activity. This suggests potential applications in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Potential in Photostability and Photochemical Studies
- Analogues of this compound have been explored for their photostability and photochemical properties. Understanding these properties is crucial for applications in areas like material science and light-sensitive chemical processes (Fu, Scheffer, Trotter, & Yang, 1998).
Molecular Docking Studies
- Molecular docking studies have been performed on similar compounds to understand their interaction with biological targets. This research can provide valuable information for the development of pharmaceuticals and therapeutic agents (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c18-15-5-3-13(4-6-15)12-17(20)19-9-7-14(8-10-19)16-2-1-11-21-16/h1-6,11,14H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIXHQBFLZIBBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

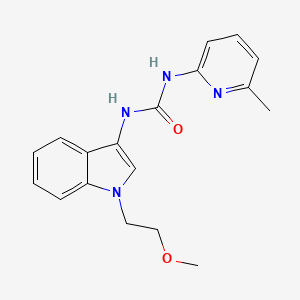
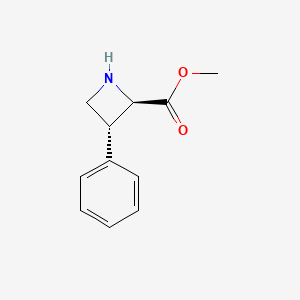
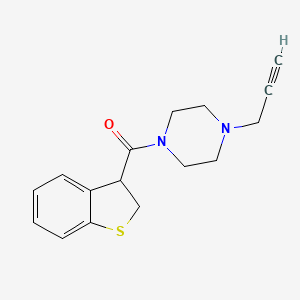
![3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid](/img/structure/B2402683.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402684.png)

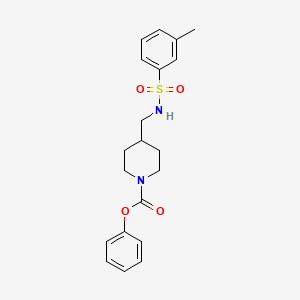
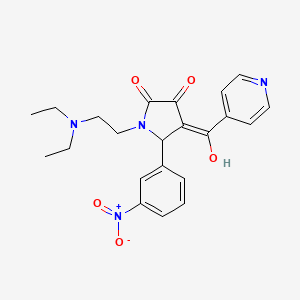
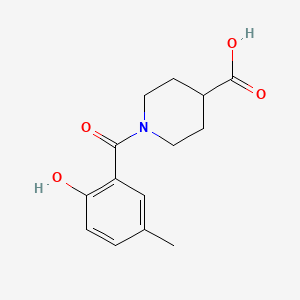
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2402691.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2402692.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2402697.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2402699.png)